molecular formula C7H4BrNO2 B1377705 2-bromofuro[3,2-c]pyridin-4(5H)-one CAS No. 1368152-84-4

2-bromofuro[3,2-c]pyridin-4(5H)-one

Cat. No. B1377705
M. Wt: 214.02 g/mol
InChI Key: PBYOWGCHBSVJHX-UHFFFAOYSA-N
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Description

“2-bromofuro[3,2-c]pyridin-4(5H)-one” is a chemical compound. However, there is limited information available about this specific compound12.



Synthesis Analysis

There are no specific papers or documents found that detail the synthesis of “2-bromofuro[3,2-c]pyridin-4(5H)-one”. However, there are related compounds such as “1H-pyrazolo[3,4-b]pyridine derivatives” and “5H-chromeno[3,4-c]pyridine derivatives” that have been synthesized and studied345.



Molecular Structure Analysis

The molecular structure of “2-bromofuro[3,2-c]pyridin-4(5H)-one” is not explicitly available. However, related compounds such as “{3-bromofuro[2,3-c]pyridin-5-yl}methanol” and “5-Bromofuro[2,3-b]pyridine” have been studied1678.



Chemical Reactions Analysis

There are no specific chemical reactions associated with “2-bromofuro[3,2-c]pyridin-4(5H)-one” found in the literature. However, related compounds have been involved in various chemical reactions169.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-bromofuro[3,2-c]pyridin-4(5H)-one” are not explicitly available. However, related compounds such as “{3-bromofuro[2,3-c]pyridin-5-yl}methanol” and “5-Bromofuro[2,3-b]pyridine” have been studied16117.


Scientific Research Applications

Synthesis of Complex Molecules

One significant area of application is in the synthesis of biologically active compounds. For example, Linxiao Wang et al. (2016) demonstrated the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one as an important intermediate for the development of various biologically active molecules. This compound was synthesized through a multistep process involving nitration, chlorination, N-alkylation, reduction, and condensation, showcasing the compound's utility in complex organic synthesis (Wang et al., 2016).

Crystal Structure and Molecular Interactions

Research on crystal structure and molecular interactions is another critical application. The study by Y. Rodi et al. (2013) investigated the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, focusing on its molecular geometry and the intermolecular hydrogen bonding and π-π interactions present in the crystal packing. This research contributes to our understanding of the structural aspects and potential intermolecular interactions of compounds related to 2-bromofuro[3,2-c]pyridin-4(5H)-one (Rodi et al., 2013).

Directed Deprotonation and Transmetalation

The work by G. Karig et al. (2001) on regioselective C-4 deprotonation of 3-bromopyridine followed by Li/Zn transmetalation and Pd-mediated coupling processes provides a flexible entry to substituted pyridines. This study illustrates the compound's role in facilitating the synthesis of structurally diverse pyridines through strategic chemical reactions, offering insights into novel synthetic pathways that could be applied to the synthesis of related bromofuro[3,2-c]pyridin compounds (Karig et al., 2001).

Safety And Hazards

The safety and hazards associated with “2-bromofuro[3,2-c]pyridin-4(5H)-one” are not explicitly mentioned in the literature. However, related compounds such as “6-Bromofuro[3,2-C]pyridine” have safety data available12132.


Future Directions

There are no specific future directions mentioned for “2-bromofuro[3,2-c]pyridin-4(5H)-one”. However, research on related compounds continues to be an active area of study6914.


Please note that the information provided is based on the available literature and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the original sources or consult with a professional in the field.


properties

IUPAC Name

2-bromo-5H-furo[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO2/c8-6-3-4-5(11-6)1-2-9-7(4)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYOWGCHBSVJHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1OC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromofuro[3,2-c]pyridin-4(5H)-one

Synthesis routes and methods

Procedure details

A mixture of 3-(5-bromo-2-furyl)acryloyl azide (20.7 g), diphenyl ether (200 mL) and tributylamine (16 mL) was stirred at 220-230° C. for 30 min under a nitrogen atmosphere. The reaction mixture was allowed to cool to room temperature, and tert-butyl methyl ether (200 mL) was added thereto. The resulting solid was collected by filtration. The obtained solid was purified by silica gel column chromatography (hexane, then ethyl acetate/THF), followed by HPLC (C18, mobile phase: water/acetonitrile (including 0.1% TFA)). To the obtained fraction was added a saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate, concentrated in vacuo, and recrystallized from ethyl acetate to give the title compound (7.00 g) as a white solid.
Name
3-(5-bromo-2-furyl)acryloyl azide
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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